N-(Phenylacetyl-d5)glycine
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Overview
Description
N-(Phenylacetyl-d5)glycine: is a deuterium-labeled derivative of phenylacetylglycine. Phenylacetylglycine is a gut microbial metabolite known to activate beta-2 adrenergic receptors and protect against cardiac injury caused by ischemia/reperfusion . The deuterium labeling in this compound is used to trace and study the pharmacokinetic and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Phenylacetyl-d5)glycine typically involves the acylation of glycine with phenylacetyl chloride under Schotten-Baumann conditions . This process includes:
Esterification of L-proline: This step involves the conversion of L-proline to its ester form.
Preparation of N-phenylacetylglycine: This is achieved by acylating glycine with phenylacetyl chloride.
Formation of the peptide bond: This can be done using various methods such as mixed anhydride under Anderson conditions, activated benzotriazole ester, or activated succinimide ester methods.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterium-labeled compounds in industrial settings is primarily for research and development purposes, particularly in the pharmaceutical industry .
Chemical Reactions Analysis
Types of Reactions: N-(Phenylacetyl-d5)glycine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
N-(Phenylacetyl-d5)glycine has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and studying chemical reactions and pathways.
Biology: Used to study the metabolic pathways and interactions of phenylacetylglycine in biological systems.
Medicine: Investigated for its potential protective effects against cardiac injury and its role in activating beta-2 adrenergic receptors.
Industry: Used in the development and testing of new pharmaceuticals, particularly in studying the pharmacokinetics and metabolism of drugs
Mechanism of Action
The mechanism of action of N-(Phenylacetyl-d5)glycine involves its role as a gut microbial metabolite that activates beta-2 adrenergic receptors. This activation leads to various physiological effects, including protection against cardiac injury caused by ischemia/reperfusion . The deuterium labeling allows for detailed study of its pharmacokinetic and metabolic profiles, providing insights into its interactions and effects within the body .
Comparison with Similar Compounds
Phenylacetylglycine: The non-deuterated form of N-(Phenylacetyl-d5)glycine, known for its role as a gut microbial metabolite.
N-Phenylacetylglycyl-L-proline ethyl ester: A similar compound used in the development of nootropic drugs.
Phenylacetylglycine (CHEBI27480): Another similar compound that is a glycine substituted on nitrogen with a phenylacetyl group.
Uniqueness: this compound is unique due to its deuterium labeling, which allows for precise tracing and study of its pharmacokinetic and metabolic profiles. This makes it particularly valuable in research and development settings, especially in the pharmaceutical industry .
Properties
IUPAC Name |
2-[[2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9(11-7-10(13)14)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)/i1D,2D,3D,4D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYVDVLMYQPLQB-RALIUCGRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(=O)NCC(=O)O)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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